

# "physical and chemical properties of 2-Acetamido-1,3-thiazole-4-carboxylic acid"

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## Compound of Interest

Compound Name: 2-Acetamido-1,3-thiazole-4-carboxylic acid

Cat. No.: B1268622

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## An In-depth Technical Guide to 2-Acetamido-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2-Acetamido-1,3-thiazole-4-carboxylic acid**. It includes detailed information on its spectroscopic characteristics, a plausible synthesis and analysis workflow, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Physical and Chemical Properties

**2-Acetamido-1,3-thiazole-4-carboxylic acid**, with the CAS number 50602-38-5, is a derivative of the versatile thiazole heterocyclic system.<sup>[1]</sup> While specific experimental data for some of its physical properties are not readily available in the literature, we can infer certain characteristics from its structure and data from closely related compounds.

## Structural Information

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub> S
Molecular Weight	186.19 g/mol [1]
CAS Number	50602-38-5[1]
SMILES	CC(=O)NC1=NC(=CS1)C(=O)O[1]

## Physical Properties

Quantitative experimental data for the melting point, boiling point, and solubility of **2-Acetamido-1,3-thiazole-4-carboxylic acid** are limited. The table below presents data for related compounds to provide an approximate reference. A predicted flash point for the target compound has been reported as 315 °C.[1]

Property	Value (Predicted or from Related Compounds)
Melting Point	Not available. (For reference, thiazole-4-carboxylic acid melts at 195-199 °C[2])
Boiling Point	Not available. (For reference, thiazole-4-carboxylic acid boils at 191 °C[2])
pKa	Not available. (For reference, the predicted pKa of thiazole-4-carboxylic acid is 3.57[2])
Solubility	Expected to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF.

## Spectroscopic Analysis

No specific experimental spectra for **2-Acetamido-1,3-thiazole-4-carboxylic acid** are publicly available. However, based on the known spectral data of the closely related 2-Acetamido-4-methyl-5-thiazolecarboxylic acid ethyl ester and general principles of spectroscopy for carboxylic acids and amides, a predicted spectral profile can be constructed.[3][4][5]

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~13.0	Broad Singlet	Carboxylic acid proton (-COOH)
~12.0	Singlet	Amide proton (-NH)
~8.0	Singlet	Thiazole proton (C5-H)
~2.2	Singlet	Acetyl methyl protons (-CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Assignment
~170.0	Carboxylic acid carbonyl carbon (-COOH)
~168.0	Amide carbonyl carbon (-C=O)
~158.0	Thiazole carbon (C2)
~145.0	Thiazole carbon (C4)
~120.0	Thiazole carbon (C5)
~23.0	Acetyl methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy (Predicted)

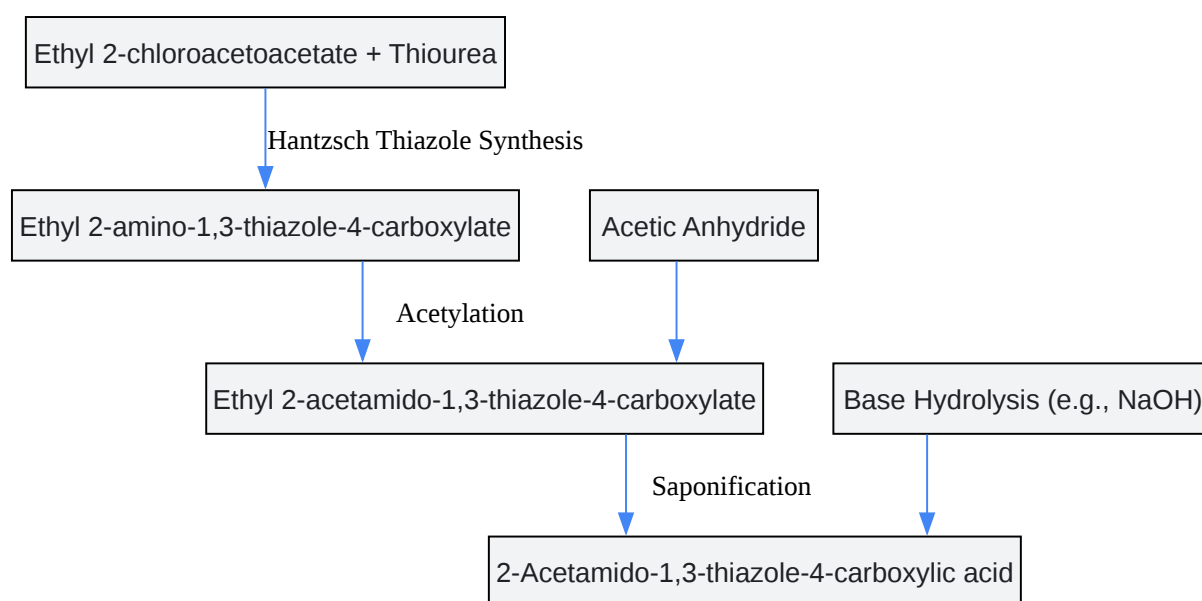
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (carboxylic acid, hydrogen-bonded)
~3200	Medium	N-H stretch (amide)
~1710	Strong	C=O stretch (carboxylic acid)
~1680	Strong	C=O stretch (Amide I band)
~1550	Medium	N-H bend (Amide II band)
~1300	Medium	C-O stretch (carboxylic acid)

## Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-Acetamido-1,3-thiazole-4-carboxylic acid** is not available. However, a plausible synthetic route can be designed based on well-established organic chemistry reactions, including the Hantzsch thiazole synthesis, amide formation, and ester hydrolysis.

## Proposed Synthesis Workflow

The synthesis can be envisioned as a three-step process starting from ethyl 2-chloroacetoacetate.



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Proposed synthesis of **2-Acetamido-1,3-thiazole-4-carboxylic acid**.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This reaction involves the condensation of an  $\alpha$ -haloketone (ethyl 2-chloroacetoacetate) with a thioamide (thiourea).<sup>[6][7][8]</sup>

- Reagents: Ethyl 2-chloroacetoacetate, thiourea, ethanol.
- Procedure: A solution of ethyl 2-chloroacetoacetate and thiourea in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is expected to precipitate. The solid can be collected by filtration and washed with cold ethanol.

#### Step 2: Acetylation of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The amino group of the thiazole is acetylated using acetic anhydride.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Reagents: Ethyl 2-amino-1,3-thiazole-4-carboxylate, acetic anhydride, pyridine (as a catalyst and base).
- Procedure: The synthesized ethyl 2-amino-1,3-thiazole-4-carboxylate is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The product, ethyl 2-acetamido-1,3-thiazole-4-carboxylate, can be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate.

#### Step 3: Hydrolysis of Ethyl 2-acetamido-1,3-thiazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.[\[12\]](#)

- Reagents: Ethyl 2-acetamido-1,3-thiazole-4-carboxylate, sodium hydroxide, water/ethanol mixture.
- Procedure: The ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated to reflux. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 3-4, which should precipitate the desired **2-Acetamido-1,3-thiazole-4-carboxylic acid**. The solid product is collected by filtration, washed with cold water, and dried.

## Purification and Analysis

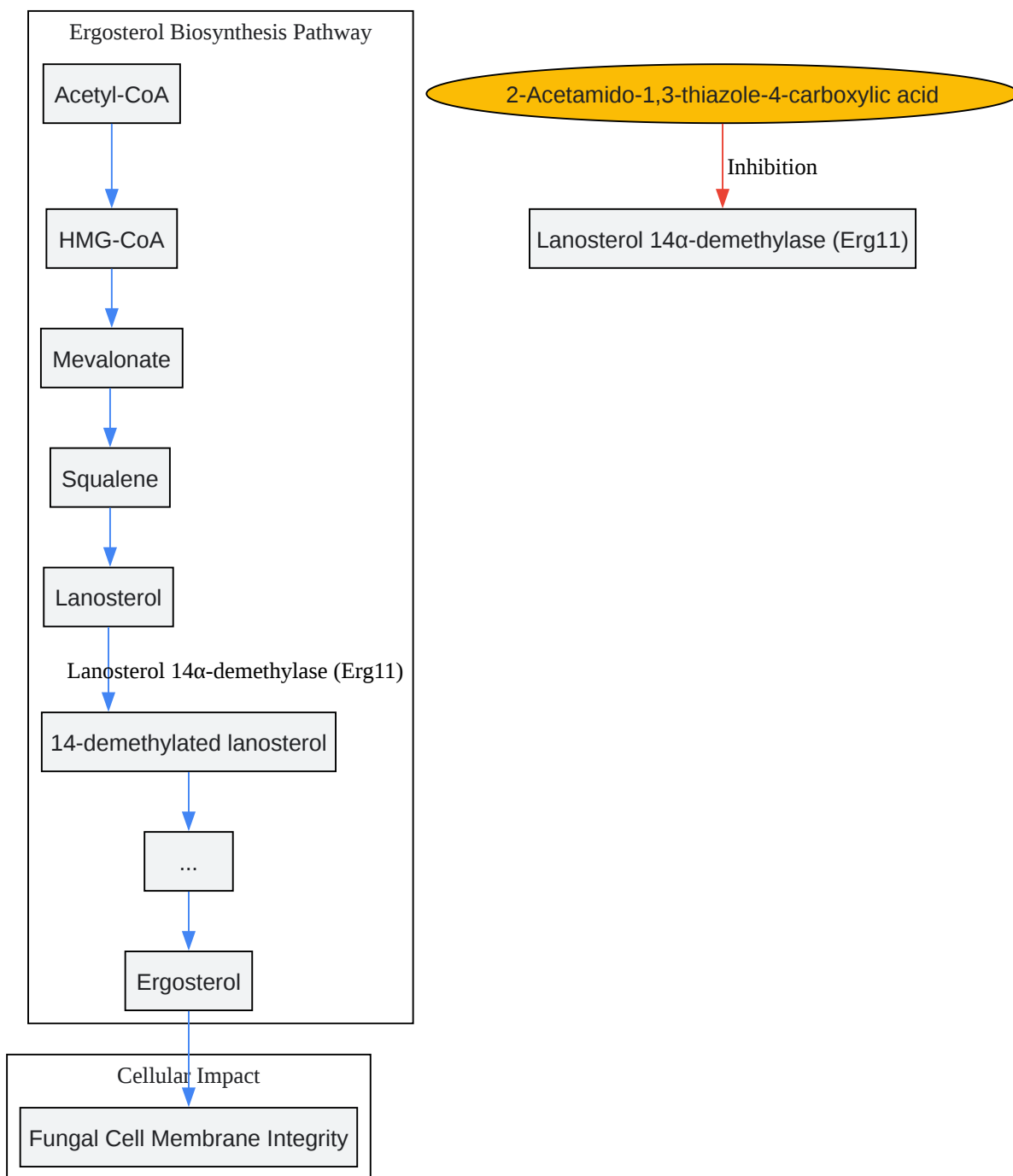
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[\[13\]](#)
- Analysis: The purity of the final compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[14\]](#)[\[15\]](#)[\[16\]](#) A C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or acetic acid) and acetonitrile would likely provide good separation. The structure can be confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

## Potential Biological Activity and Signaling Pathways

While the specific biological activity of **2-Acetamido-1,3-thiazole-4-carboxylic acid** has not been extensively studied, the thiazole scaffold is a common feature in many biologically active compounds. Based on the activities of structurally similar molecules, two potential mechanisms of action can be hypothesized: antifungal activity through inhibition of ergosterol biosynthesis and anticancer activity via inhibition of tubulin polymerization.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

### Hypothetical Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Many azole-containing compounds function as antifungal agents by inhibiting lanosterol 14 $\alpha$ -demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[\[18\]](#)[\[21\]](#)[\[33\]](#) Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

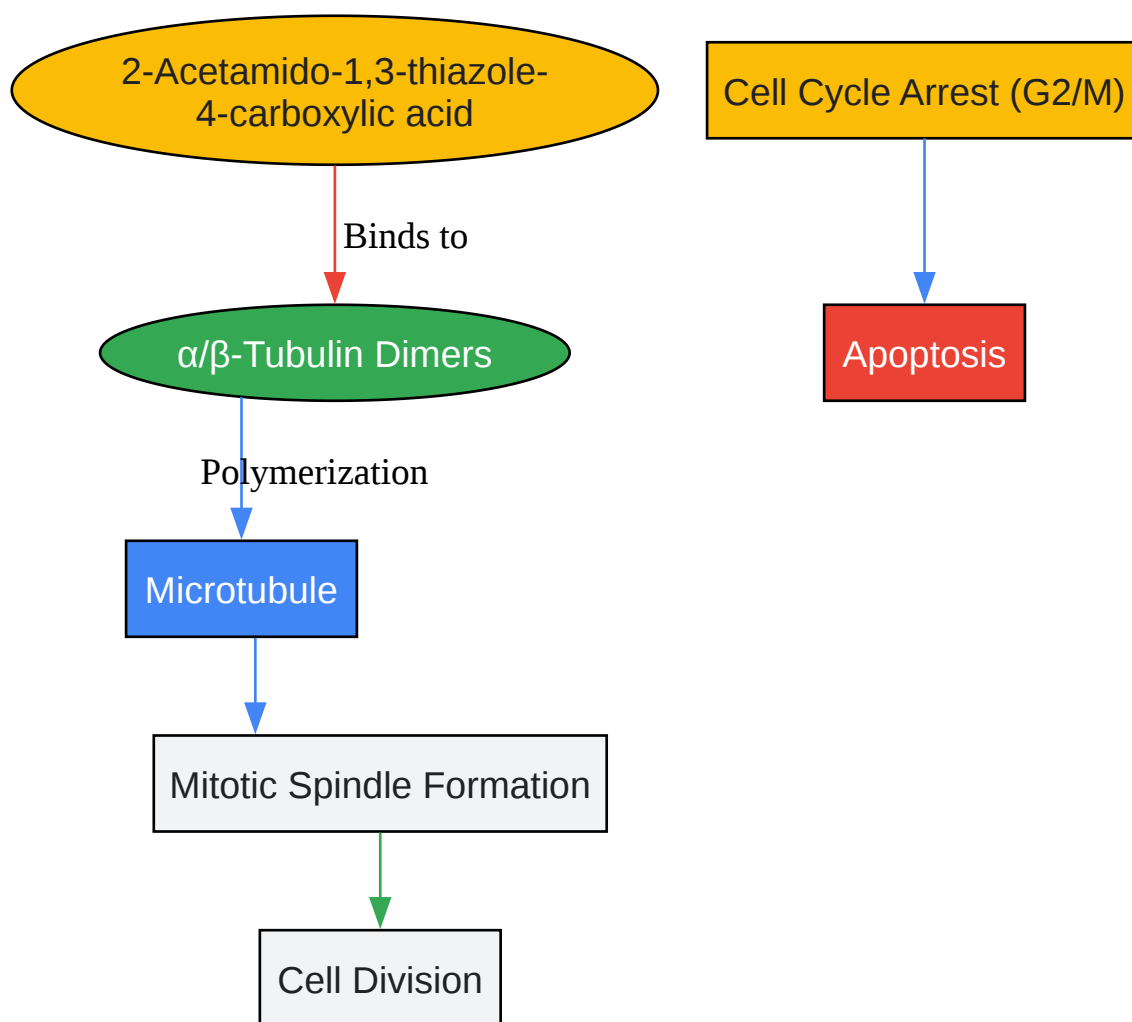


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Hypothetical inhibition of the ergosterol biosynthesis pathway.

## Hypothetical Anticancer Mechanism: Inhibition of Tubulin Polymerization

Several thiazole derivatives have been identified as inhibitors of tubulin polymerization.<sup>[17][20][22]</sup> Microtubules, which are polymers of  $\alpha$ - and  $\beta$ -tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).



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Hypothetical mechanism of tubulin polymerization inhibition.

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known functions of structurally related compounds. Further experimental



validation is required to confirm the specific mechanism of action for **2-Acetamido-1,3-thiazole-4-carboxylic acid**.

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